molecular formula C18H22N2O2 B1384913 N-(3-Aminophenyl)-2-(pentyloxy)benzamide CAS No. 1020722-53-5

N-(3-Aminophenyl)-2-(pentyloxy)benzamide

Cat. No. B1384913
CAS RN: 1020722-53-5
M. Wt: 298.4 g/mol
InChI Key: NEISTAOIXWUOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Aminophenyl)-2-(pentyloxy)benzamide, also known as NAPB, is an organic compound with an amide group. It is a white solid that is soluble in organic solvents and has a melting point of 78-80°C. NAPB has been studied for its potential applications in various fields such as drug delivery, drug design, and materials science.

Scientific Research Applications

Pharmaceutical Intermediate Synthesis

N-(3-Aminophenyl)-2-(pentyloxy)benzamide: serves as an intermediate in the synthesis of various pharmaceutical compounds. Utilizing microreactor technology, researchers can enhance the production yield of this compound. An increase in temperature from 30°C to 70°C can significantly improve production efficiency, with a residence time of 420 seconds leading to a yield increase from 42% to 76% .

Computational Fluid Dynamics (CFD) Modeling

The compound’s synthesis process can be optimized through CFD modeling. This approach allows for the precise control of synthesis parameters, ensuring high purity and yield. The modeling aligns closely with experimental data, providing a reliable method for scaling up production .

Chemical Process Optimization

In chemical engineering, optimizing the synthesis of N-(3-Aminophenyl)-2-(pentyloxy)benzamide can lead to more efficient processes. By adjusting parameters like temperature and residence time, the production of by-products can be minimized, resulting in a more sustainable and cost-effective manufacturing process .

properties

IUPAC Name

N-(3-aminophenyl)-2-pentoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-3-6-12-22-17-11-5-4-10-16(17)18(21)20-15-9-7-8-14(19)13-15/h4-5,7-11,13H,2-3,6,12,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEISTAOIXWUOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-2-(pentyloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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